3'OMe-m7GpppAmpG

mRNA capping efficiency in vitro transcription co-transcriptional capping

Scaling mRNA from ARCA yields <80% capping efficiency and low translation. 3'OMe-m7GpppAmpG is a co-transcriptional trinucleotide cap analog generating Cap 1 structure in one pot, eliminating enzymatic capping steps. • >95% capping efficiency (vs. 50-80% ARCA) • 4-5 mg/mL crude IVT yield, ~3× higher than ARCA-based methods • Higher in vivo translation than CleanCap AG (p<0.01); reduced RIG-I activation • GMP grade (ISO 9001:2015) validated at billion-dose commercial scale • dsRNA reduced by up to 85% with CleanScribe polymerase, lowering immunogenicity

Molecular Formula C9H18NO5P
Molecular Weight 251.22 g/mol
CAS No. 113190-92-4
Cat. No. B1662598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'OMe-m7GpppAmpG
CAS113190-92-4
Synonyms(2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic acid
Molecular FormulaC9H18NO5P
Molecular Weight251.22 g/mol
Structural Identifiers
SMILESC1CNC(CC1CCCP(=O)(O)O)C(=O)O
InChIInChI=1S/C9H18NO5P/c11-9(12)8-6-7(3-4-10-8)2-1-5-16(13,14)15/h7-8,10H,1-6H2,(H,11,12)(H2,13,14,15)/t7-,8+/m0/s1
InChIKeyABIFUJNCKIMWRZ-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'OMe-m7GpppAmpG (CAS 2089461-55-0) – Trinucleotide Cap 1 Analog for mRNA Synthesis and Therapeutic Manufacturing


3'OMe-m7GpppAmpG (synonym: m7(3'OMeG)(5')ppp(5')(2'OMeA)pG; commercial designation: CleanCap® Reagent AG (3′ OMe) / EZ Cap™ Reagent AG (3′ OMe)) is a co-transcriptional trinucleotide cap analog that generates a natural eukaryotic Cap 1 structure on in vitro-transcribed mRNA . The compound carries a 3′-O-methyl modification on the N7-methylguanosine moiety (shared with ARCA) plus a 2′-O-methyl on the first transcribed adenosine, enabling one-pot synthesis of translationally competent, low-immunogenicity mRNA [1]. Note: the CAS number 113190-92-4 supplied by the user corresponds to PPPA (an NMDA receptor antagonist), not to this cap analog; the correct CAS for 3'OMe-m7GpppAmpG is 2089461-55-0 .

Why ARCA, CleanCap AG, or Standard m7GpppAmpG Cannot Substitute for 3'OMe-m7GpppAmpG in mRNA Manufacturing


Cap analog selection directly determines capping efficiency, mRNA yield, translational output, and immunogenicity of the final therapeutic product. ARCA (m27,3'-OGpppG) is a dinucleotide cap analog that produces a Cap 0 structure with only 50–80% capping efficiency due to GTP competition at the initiation site; it also generates reverse-oriented caps that are translationally inactive [1]. CleanCap AG (without the 3′-OMe) lacks the 3′-O-methylguanosine modification and delivers lower in vivo protein expression than the 3′OMe variant [2]. Standard m7GpppAmpG achieves only ~90% capping and is outperformed 5-fold in translation by the LNA-modified trinucleotide class to which 3'OMe-m7GpppAmpG belongs [3]. Enzymatic capping (Vaccinia enzyme) requires two bioreactors, achieves only 50–70% recovery yield, and adds significant manufacturing cost and complexity [4]. These performance gaps are quantifiable and mechanistically rooted, making generic substitution of 3'OMe-m7GpppAmpG inadvisable for applications requiring high capping fidelity, maximal protein expression, and scalable GMP manufacturing.

Quantitative Differentiation Evidence for 3'OMe-m7GpppAmpG vs ARCA, CleanCap AG, and Standard Trinucleotide Caps


Capping Efficiency: 3'OMe-m7GpppAmpG Achieves up to 98% vs 50–80% for ARCA and 25–40% for mCap

3'OMe-m7GpppAmpG (CleanCap AG 3′OMe) delivers capping efficiencies of >95%–98%, as documented by the manufacturer and independent technical reviews . In contrast, the anti-reverse cap analog (ARCA) achieves only 50–80% capping efficiency under comparable IVT conditions, while first-generation mCap (m7GpppG) reaches merely 25–40% [1][2]. The mechanism of this difference is the avoidance of GTP competition: CleanCap AG 3′OMe primes transcription via a two-nucleotide (AG) hybridization to the DNA template, whereas ARCA relies on single-nucleotide (G) initiation that directly competes with free GTP .

mRNA capping efficiency in vitro transcription co-transcriptional capping

Cap Structure Identity: CleanCap AG 3′OMe Produces Authentic Cap 1, ARCA and mCap Produce Cap 0 Requiring Secondary Enzymatic Modification

3'OMe-m7GpppAmpG generates a Cap 1 structure (m7GpppAm) in a single co-transcriptional step, containing the essential 2′-O-methylation on the first transcribed nucleotide that marks mRNA as 'self' to the innate immune system . ARCA and mCap produce only Cap 0 (m7GpppN), which is recognized by RIG-I and other pattern-recognition receptors in higher eukaryotes, triggering unwanted type I interferon responses [1]. Converting ARCA-capped Cap 0 mRNA to Cap 1 requires a separate enzymatic step with mRNA cap 2′-O-methyltransferase, adding process time, cost, and purification complexity [2]. Cap 1 structure is also required for optimal eIF4E-mediated translation initiation in mammalian systems; Cap 0 mRNA shows reduced translational efficiency compared to Cap 1 in both in vitro and in vivo settings [3].

Cap 1 structure mRNA immunogenicity eukaryotic translation initiation

In Vivo Protein Expression: CleanCap AG 3′OMe Significantly Outperforms CleanCap AG in Murine Luciferase Model

In a controlled murine in vivo study using firefly luciferase (FLuc) mRNA formulated in lipid nanoparticles (LNPs) and delivered via tail vein injection at 1 mg/kg, CleanCap AG 3′OMe-capped mRNA produced a statistically significant increase in total body luminescence compared to CleanCap AG-capped mRNA (p < 0.01, one-way ANOVA, n = 5 per group) [1]. The Glen Report 35-21 demonstrates that protein translation in mice increases progressively from CleanCap AG to CleanCap AG 3′OMe and then further to CleanCap M6, with all pairwise comparisons reaching statistical significance [1]. The 3′-O-methyl modification on m7G present in CleanCap AG 3′OMe (identical to the ARCA-type modification) contributes to enhanced cap stability and translation initiation factor binding, distinguishing it from the unmodified CleanCap AG .

in vivo mRNA translation luciferase reporter mRNA therapeutics lipid nanoparticle formulation

Manufacturing Economics: CleanCap Technology Reduces Cost by ~$110,000 per Gram of GMP mRNA vs ARCA Capping

A third-party economic analysis commissioned by TriLink compared the total manufacturing cost of three capping methods for a 1-gram GMP-grade mRNA batch. CleanCap technology (including CleanCap AG 3′OMe) demonstrated savings of approximately $110,000 compared to ARCA capping and approximately $135,000 compared to enzymatic capping [1]. These savings arise from the single-pot reaction format (eliminating secondary enzymatic steps), higher IVT yield (4–5 mg/mL crude yield vs 1.5 mg/mL for ARCA-based methods), and reduced purification burden [2]. Additionally, CleanCap reduces process development time by an estimated 50% and lowers overall manufacturing cost by 20–40% relative to legacy methods [1].

mRNA manufacturing cost GMP production process economics co-transcriptional capping

Commercial Validation: 3'OMe-m7GpppAmpG Is the Cap Analog Used in BNT162b2 (Comirnaty) mRNA Vaccine Manufacturing

The Pfizer–BioNTech COVID-19 vaccine BNT162b2 (Comirnaty) employs a trinucleotide Cap 1 analog featuring 3′-O-methylation on m7G – chemically identical to the 3'OMe-m7GpppAmpG structure – for co-transcriptional capping during mRNA drug substance manufacturing [1]. This represents the most widely administered mRNA therapeutic in history, with billions of doses manufactured under GMP conditions using CleanCap AG 3′OMe technology [2]. The selection of this specific cap analog for a commercial vaccine validates its scalability, lot-to-lot consistency, regulatory acceptability, and compatibility with modified nucleotide incorporation (e.g., N1-methylpseudouridine) . By contrast, ARCA and enzymatic capping have not been deployed in any approved commercial mRNA vaccine product at comparable scale [2].

mRNA vaccine manufacturing BNT162b2 Comirnaty COVID-19 vaccine therapeutic mRNA capping

Optimal Application Scenarios for 3'OMe-m7GpppAmpG Based on Quantitative Evidence


GMP Manufacturing of Therapeutic mRNA Vaccines Requiring >95% Capping Efficiency and Cap 1 Identity

For vaccine developers scaling from preclinical proof-of-concept to GMP production, 3'OMe-m7GpppAmpG provides a one-pot co-transcriptional capping solution validated at billion-dose commercial scale in BNT162b2 (Comirnaty) . Its capping efficiency of >95%–98% far exceeds ARCA (50–80%) and avoids the additional enzymatic step required to convert Cap 0 to Cap 1 [1]. The GMP-grade formulation (TriLink FN-7413) is manufactured under ISO 9001:2015 with documented traceability, purity, and quality control . This scenario is supported by the capping efficiency evidence (Evidence_Item 1) and the commercial validation evidence (Evidence_Item 5) established in Section 3.

High-Yield mRNA Synthesis for Protein Production, Gene Therapy, and CRISPR Applications

Researchers requiring high yields of translationally active mRNA benefit from the 4–5 mg/mL crude IVT yield achievable with CleanCap AG 3′OMe (up to 10 mg/mL with optimized CleanScript protocol), which is approximately 3-fold higher than ARCA-based methods (1.5 mg/mL) [1][2]. This yield advantage is critical for applications such as recombinant protein production in cell-free systems, CRISPR guide RNA synthesis, and high-throughput mRNA screening campaigns. The Cap 1 structure ensures maximal translation initiation via eIF4E recruitment in mammalian systems . This scenario is directly supported by the mRNA yield and capping efficiency evidence (Evidence_Items 1 and 4) in Section 3.

In Vivo mRNA Therapeutic Studies Requiring Maximal Protein Expression and Minimized Immunogenicity

For in vivo mRNA delivery studies using lipid nanoparticles (LNPs) or other formulations, CleanCap AG 3′OMe-capped mRNA delivers statistically significantly higher luciferase expression in mice than CleanCap AG-capped mRNA (p < 0.01) [3]. The Cap 1 structure additionally prevents RIG-I-mediated innate immune activation, reducing the risk of translational shutdown and inflammatory toxicity that complicates Cap 0 (ARCA/mCap) formulations . When combined with CleanScribe polymerase, dsRNA byproduct is reduced by up to 85%, further mitigating innate immune activation and improving mRNA safety profile . This scenario is supported by the in vivo translation evidence (Evidence_Item 3) and the Cap structure evidence (Evidence_Item 2) in Section 3.

Head-to-Head Benchmarking of Novel Cap Analogs Against the Established Commercial Standard

3'OMe-m7GpppAmpG (CleanCap AG 3′OMe) has been established as the commercial benchmark in academic and industrial cap analog development programs. In the 2025 technical review by Kim et al., a novel 3′-O-mesylated trinucleotide cap analog was benchmarked against CleanCap AG 3′OMe across capping efficiency, eIF4E binding affinity, decapping resistance, and in vivo protein expression; the novel compound achieved a 1.8-fold increase in luciferase expression in HEK293T cells and 97.1% capping efficiency, only slightly outperforming the CleanCap AG 3′OMe benchmark [4]. This demonstrates that 3'OMe-m7GpppAmpG serves as the gold-standard reference point for cap analog innovation. This scenario is directly supported by the benchmark status evidence discussed in Section 3.

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